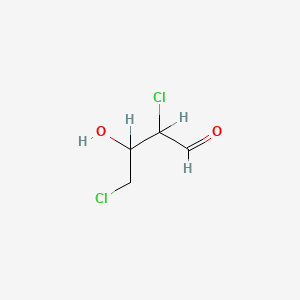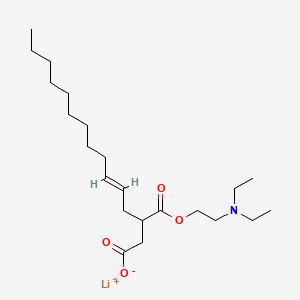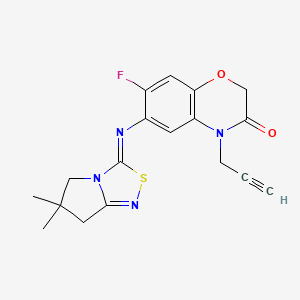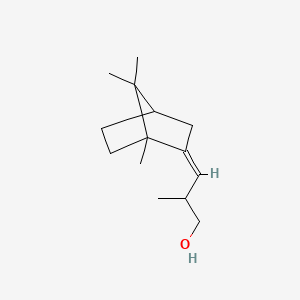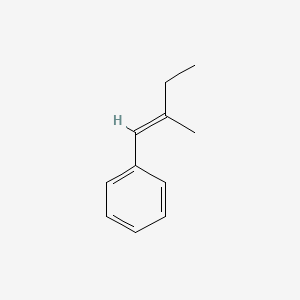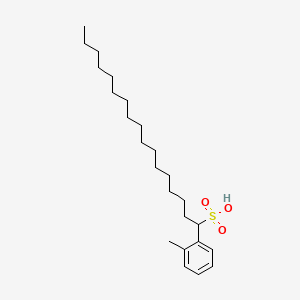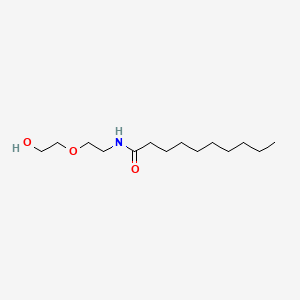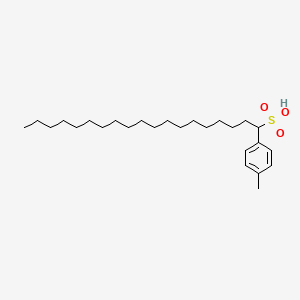
Octadecylxylenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylxylenesulphonic acid, also known as 2,3-dimethyl-6-octadecylbenzenesulfonic acid, is an organic compound with the molecular formula C26H46O3S. It is a sulfonic acid derivative characterized by a long alkyl chain attached to a benzene ring with two methyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecylxylenesulphonic acid typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene to introduce the octadecyl group, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Octadecylxylenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Octadecylxylenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of octadecylxylenesulphonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the sulfonic acid group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein solubility.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A simpler sulfonic acid with a single methyl group on the benzene ring.
Benzenesulfonic acid: Lacks the alkyl chain and methyl groups, making it less hydrophobic.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain.
Uniqueness
Octadecylxylenesulphonic acid is unique due to its long alkyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.
Properties
CAS No. |
55121-81-8 |
|---|---|
Molecular Formula |
C26H46O3S |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-(4-methylphenyl)nonadecane-1-sulfonic acid |
InChI |
InChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29) |
InChI Key |
GKAGWLBTBZPXEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



